N-(1H-indazol-6-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1H-indazol-6-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide is a chemical compound that has been studied extensively in the field of medicinal chemistry. It is a promising candidate for the treatment of various diseases due to its unique chemical structure and mechanism of action.
Aplicaciones Científicas De Investigación
Anticancer Agents
Indazole-containing heterocyclic compounds have a wide variety of medicinal applications, including as anticancer agents . They can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
Antihypertensive Agents
Indazole compounds have also been used as antihypertensive agents . This suggests that they could potentially be used in the treatment of high blood pressure.
Antidepressant Agents
Another potential application of indazole compounds is as antidepressant agents . This suggests that they could potentially be used in the treatment of depression.
Anti-inflammatory Agents
Indazole compounds have been used as anti-inflammatory agents . This suggests that they could potentially be used in the treatment of conditions involving inflammation.
Antibacterial Agents
Indazole compounds have also been used as antibacterial agents . This suggests that they could potentially be used in the treatment of bacterial infections.
HDAC Inhibitors
The compound “N-(1H-INDAZOL-6-YL)-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-3-CARBOXAMIDE” has been reported as a potent HDAC inhibitor . HDAC inhibitors are a class of compounds that are used in cancer treatment.
Inhibitors of PLK4
The compound has been described as a potent and selective inhibitor of PLK4 . PLK4 inhibitors have potential applications in cancer treatment.
Antiviral Agents
Indazole compounds have been used as antiviral agents . This suggests that they could potentially be used in the treatment of viral infections.
Mecanismo De Acción
Target of Action
Indazole-containing heterocyclic compounds have a wide variety of medicinal applications and can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
Mode of Action
It’s known that indazole derivatives can inhibit, regulate, and/or modulate kinases such as chk1 and chk2, and the cell volume-regulated human kinase h-sgk . This plays a role in the treatment of diseases such as cancer induced by these kinases .
Biochemical Pathways
The inhibition of kinases like chk1, chk2, and h-sgk can have significant downstream effects, including the regulation of cell cycle progression and volume .
Pharmacokinetics
It’s known that the lipophilic ligand efficiency of similar compounds can influence their pharmacokinetics .
Result of Action
Similar compounds have shown cytotoxicity and hdac inhibition .
Propiedades
IUPAC Name |
N-(1H-indazol-6-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2/c20-13(11-8-16-19-4-1-5-21-14(11)19)17-10-3-2-9-7-15-18-12(9)6-10/h2-3,6-8H,1,4-5H2,(H,15,18)(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAACAGLWEDOBCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=C(C=N2)C(=O)NC3=CC4=C(C=C3)C=NN4)OC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1H-indazol-6-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.